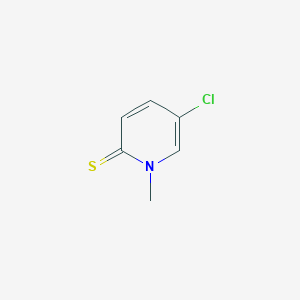
5-Chloro-1-methylpyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methylpyridine-2(1H)-thione is a heterocyclic compound containing a pyridine ring substituted with a chlorine atom at the 5-position and a methyl group at the 1-position The thione group is attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylpyridine-2(1H)-thione typically involves the chlorination of 1-methylpyridine-2-thione. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form 5-chloro-1-methylpyridine-2(1H)-thiol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-methylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Similar in structure but with a pyrrolo ring instead of a pyridine ring.
5-Chloro-1H-pyrazolo[4,3-b]pyridine: Contains a pyrazolo ring, offering different chemical properties and reactivity.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Chlorine atom at the 6-position, affecting its chemical behavior.
Uniqueness
5-Chloro-1-methylpyridine-2(1H)-thione is unique due to the presence of both a thione group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its methyl group at the 1-position further differentiates it from other similar compounds, influencing its solubility and interaction with molecular targets.
Properties
CAS No. |
917876-86-9 |
|---|---|
Molecular Formula |
C6H6ClNS |
Molecular Weight |
159.64 g/mol |
IUPAC Name |
5-chloro-1-methylpyridine-2-thione |
InChI |
InChI=1S/C6H6ClNS/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3 |
InChI Key |
PZVXLMWOGMZEOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















